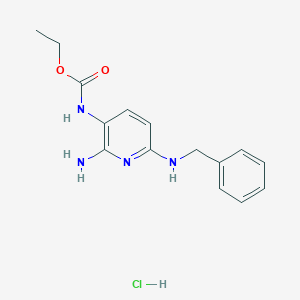

Desfluoro Flupirtine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desfluoro Flupirtine Hydrochloride is a biochemical used for proteomics research . Its molecular formula is C15H19ClN4O2 and has a molecular weight of 322.79 .

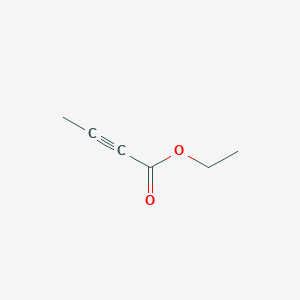

Synthesis Analysis

The synthesis of Flupirtine involves a four-step process starting from 2,6-dichloro-3-nitro-pyridine . The process involves the reaction of p-fluorobenzylamine with 2-amino-3-nitro-6-chloropyridine in n-propanol using potassium carbonate . The resulting compound is then hydrogenated in dioxane using raney nickel at 50°C under a gauge pressure of 30 atmospheres .Molecular Structure Analysis

The molecular structure of Desfluoro Flupirtine Hydrochloride is represented by the formula C15H19ClN4O2 . The structure does not resemble that of any analgesic currently on the market .Chemical Reactions Analysis

During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method . The impurity was identified as (3R,4S)-3- ( (S)-3- (4-fluorophenyl)-3-hydroxypropyl)-4- (4-hydroxyphenyl)-1-phenylazetidin-2-one which is called desfluoro ezetimibe (lactam-related) impurity .Physical And Chemical Properties Analysis

Desfluoro Flupirtine Hydrochloride is more than 80% reversibly bound to human albumin in vitro and has an apparent volume of distribution of 154L in healthy volunteers . It undergoes hepatic biotransformation to 2 primary metabolites, one of which has 20 to 30% of the analgesic activity of the parent compound .Wissenschaftliche Forschungsanwendungen

- Clinical Application : It effectively manages acute and persistent pain conditions without the adverse effects associated with opioids or non-steroidal anti-inflammatory drugs (NSAIDs) .

- Clinical Application : Investigations explore its role in neurodegenerative diseases and traumatic brain injuries .

- Clinical Application : It could find applications in muscle spasms, tension-related disorders, and muscle-related pain .

- Clinical Application : Ongoing studies investigate its potential in treating hearing and vision impairments .

Analgesia

Anticonvulsant Properties

Neuroprotection

Muscle Relaxation

Auditory and Visual Disorders

Memory and Cognitive Impairment

Wirkmechanismus

Target of Action

Desfluoro Flupirtine Hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the functioning of the sympathetic nervous system, which is part of the body’s response to stress and danger .

Mode of Action

Desfluoro Flupirtine Hydrochloride acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to activate the potassium KV7 (KCNQ) channel , which opens a series of further therapeutic possibilities . It also upregulates Bcl-2 and increases glutathione levels , which are crucial for cellular health and function .

Pharmacokinetics

Desfluoro Flupirtine Hydrochloride has a bioavailability of 90% (oral) and 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . About 72% of Desfluoro Flupirtine Hydrochloride and its metabolites appear in urine and 18% appear in feces . The half-life of the compound varies depending on the individual’s age and renal impairment .

Result of Action

The action of Desfluoro Flupirtine Hydrochloride results in the suppression of over-excitability of neuronal and non-neuronal cells . This makes it effective as a centrally acting analgesic in patients with a range of acute and persistent pain conditions . It also exhibits pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Zukünftige Richtungen

Flupirtine is providing important information and clues regarding novel mechanistic approaches to the treatment of a range of clinical conditions involving hyper-excitability of cells . It has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Eigenschaften

IUPAC Name |

ethyl N-[2-amino-6-(benzylamino)pyridin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.ClH/c1-2-21-15(20)18-12-8-9-13(19-14(12)16)17-10-11-6-4-3-5-7-11;/h3-9H,2,10H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHPVMNCBBZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desfluoro Flupirtine Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)